molecular formula C6H10BrNO B15046933 1-(Azetidin-1-yl)-2-bromopropan-1-one

1-(Azetidin-1-yl)-2-bromopropan-1-one

Cat. No.: B15046933
M. Wt: 192.05 g/mol
InChI Key: ICHGSJQQCAERIO-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-bromopropan-1-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-2-bromopropan-1-one typically involves the reaction of azetidine with 2-bromopropanone under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an azetidine derivative, while oxidation can produce a ketone or carboxylic acid .

Scientific Research Applications

1-(Azetidin-1-yl)-2-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-bromopropan-1-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific derivative or application .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.

    2-Bromo-1-phenylpropan-1-one: A structurally similar compound with a phenyl group instead of an azetidine ring.

Properties

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

1-(azetidin-1-yl)-2-bromopropan-1-one

InChI

InChI=1S/C6H10BrNO/c1-5(7)6(9)8-3-2-4-8/h5H,2-4H2,1H3

InChI Key

ICHGSJQQCAERIO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC1)Br

Origin of Product

United States

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